molecular formula C19H13Cl2N3O2S B8180924 2,4-Bis(4-chlorophenyl)-8-sulfanylidene-1,7,9-triazaspiro[4.5]dec-1-ene-6,10-dione

2,4-Bis(4-chlorophenyl)-8-sulfanylidene-1,7,9-triazaspiro[4.5]dec-1-ene-6,10-dione

Cat. No.: B8180924
M. Wt: 418.3 g/mol
InChI Key: QEMQLCCYJLGAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SCR130 is a compound known for its role as a DNA nonhomologous end-joining (NHEJ) inhibitor. It is a derivative of SCR7 and is specifically designed to inhibit the end-joining of DNA in a Ligase IV-dependent manner. This compound has shown significant potential in inducing cell apoptosis and has demonstrated anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

SCR130 is synthesized through a series of chemical reactions involving the formation of a spirocyclic structure. The synthetic route typically involves the reaction of 2,4-bis(4-chlorophenyl)-8-thioxo-1,7,9-triazaspiro[4.5]dec-1-ene-6,10-dione with various reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and the application of heat and ultrasound to facilitate the reaction .

Industrial Production Methods

The industrial production of SCR130 involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to ensure high yield and purity of the compound. The production process is carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

SCR130 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of SCR130, which may have different biological activities and properties.

Scientific Research Applications

SCR130 has a wide range of scientific research applications, including:

Mechanism of Action

SCR130 exerts its effects by inhibiting the DNA nonhomologous end-joining (NHEJ) pathway. It specifically targets DNA Ligase IV, preventing it from joining DNA ends. This inhibition leads to the accumulation of DNA double-strand breaks (DSBs), which in turn activates apoptotic pathways. The compound induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of proteins such as p53, BCL2, MCL1, CYTOCHROME C, BAX, and BAK .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SCR130

SCR130 is unique in its high specificity for DNA Ligase IV and its ability to induce apoptosis through multiple pathways. Its potency in inducing cytotoxicity in various cancer cell lines makes it a promising candidate for further research and development as an anticancer agent .

Properties

IUPAC Name

2,4-bis(4-chlorophenyl)-8-sulfanylidene-1,7,9-triazaspiro[4.5]dec-1-ene-6,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2S/c20-12-5-1-10(2-6-12)14-9-15(11-3-7-13(21)8-4-11)24-19(14)16(25)22-18(27)23-17(19)26/h1-8,14H,9H2,(H2,22,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMQLCCYJLGAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(C(=O)NC(=S)NC2=O)N=C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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